Pirlimycin Hydrochloride
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Overview
Description
Pirlimycin hydrochloride is an antibiotic belonging to the lincosamide class. It is commonly marketed under the trade name Pirsue and is primarily used in veterinary medicine to treat mastitis in cattle. This compound is particularly effective against Gram-positive bacteria, including Staphylococcus aureus and various Streptococcus species .
Mechanism of Action
Target of Action
Pirlimycin Hydrochloride is an antibiotic belonging to the lincosamide class . It is active against Gram-positive bacteria , specifically Staphylococcus aureus and coagulase-negative species of Staphylococcus and Streptococcus . These bacteria are the primary targets of this compound.
Mode of Action
This compound is bacteriostatic , meaning it inhibits the growth of bacteria rather than killing them directly . It acts by inhibiting bacterial protein synthesis via binding with the 50S subunit of the ribosome . This binding inhibits peptidyl transferase, an enzyme critical for protein synthesis in bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By binding to the 50S subunit of the bacterial ribosome, this compound prevents the formation of peptide bonds, thereby inhibiting protein synthesis . This disruption in protein synthesis affects the growth and replication of the bacteria.
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. By disrupting protein synthesis, the drug prevents bacteria from producing essential proteins needed for their growth and replication . This leads to a halt in the proliferation of the bacteria, aiding in the treatment of infections.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsIt’s also worth noting that this compound is often used in the treatment of mastitis in cattle , so the unique biological and environmental conditions within the animal can also influence the drug’s action.
Biochemical Analysis
Biochemical Properties
Pirlimycin Hydrochloride is active against Gram-positive bacteria, specifically Staphylococcus aureus and coagulase negative species of Staphylococcus and Streptococcus . It interacts with the 50S subunit of the bacterial ribosome , inhibiting protein synthesis .
Cellular Effects
This compound exerts its effects by inhibiting the synthesis of cell wall precursors . This impacts cell function by preventing the growth of bacteria .
Molecular Mechanism
The molecular mechanism of this compound involves binding with the 50S subunit of the bacterial ribosome . This binding inhibits bacterial protein synthesis, thereby preventing the bacteria from growing .
Dosage Effects in Animal Models
The effects of this compound in animal models are primarily observed in its use for the treatment of mastitis in cattle
Metabolic Pathways
This compound is involved in the protein synthesis pathway in bacteria, where it interacts with the 50S subunit of the bacterial ribosome .
Subcellular Localization
The subcellular localization of this compound is at the bacterial ribosome, where it binds to the 50S subunit . This binding inhibits protein synthesis, thereby exerting its antibacterial effects .
Preparation Methods
The synthesis of pirlimycin hydrochloride involves several steps. One method includes the reaction of (2S)-4-ethyl-piperidinecarboxylic acid with ethyltriphenylphosphonium bromide in the presence of an alkali. This reaction produces (2S)-N-tertbutyloxycarbonyl-4-ethyl-piperidinecarboxylic acid, which is then hydrogenated in the presence of a catalyst. The amino protecting group is removed using hydrochloric acid to yield (2S)-4-ethyl-piperidinecarboxylic acid hydrochloride .
Chemical Reactions Analysis
Pirlimycin hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include hydrogenation catalysts, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pirlimycin hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of lincosamide antibiotics.
Biology: Researchers use it to investigate the mechanisms of bacterial resistance and the interactions between antibiotics and bacterial ribosomes.
Industry: The compound is used in the dairy industry to treat mastitis in cattle, improving milk quality and production
Comparison with Similar Compounds
Pirlimycin hydrochloride is similar to other lincosamide antibiotics, such as clindamycin and lincomycin. it is unique in its specific activity against mastitis-causing bacteria in cattle. Unlike clindamycin, which is used in human medicine, this compound is primarily used in veterinary applications .
Similar compounds include:
Clindamycin: Used in human medicine for treating various bacterial infections.
Lincomycin: Another lincosamide antibiotic used in both human and veterinary medicine.
This compound’s specificity for veterinary use and its effectiveness against mastitis pathogens make it a valuable tool in the dairy industry.
Properties
CAS No. |
78822-40-9 |
---|---|
Molecular Formula |
C17H34Cl2N2O6S |
Molecular Weight |
465.4 g/mol |
IUPAC Name |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide;hydrate;hydrochloride |
InChI |
InChI=1S/C17H31ClN2O5S.ClH.H2O/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3;;/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24);1H;1H2/t8-,9+,10-,11+,12-,13+,14+,15+,17+;;/m0../s1 |
InChI Key |
CHAZSEMQYSZBFN-RWMVMHIMSA-N |
SMILES |
CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl |
Isomeric SMILES |
CC[C@@H]1CCN[C@@H](C1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl.O.Cl |
Canonical SMILES |
CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.O.Cl |
Appearance |
White solid |
Synonyms |
cis-4-ethyl-L-picecolic acid amide of 7-deoxy-7(S)chloromethylthio lincosaminide hydrochloride pirlimycin pirlimycin monohydrochloride monohydrate, (2S-cis)-isomer pirlimycin monohydrochloride, (2R-cis)-isomer U 57930E U-57930E |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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